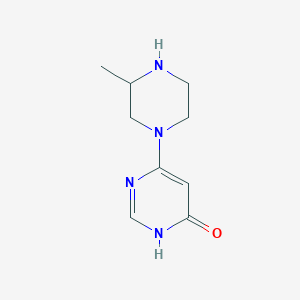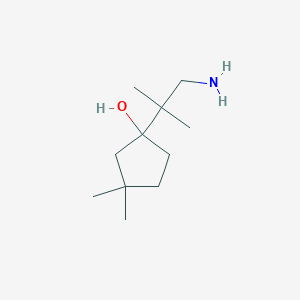![molecular formula C9H13NO3 B13185299 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This compound features a five-membered ring containing one oxygen and one nitrogen atom, making it a heterocyclic compound. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxazole ring into a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazole compounds.
科学的研究の応用
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
作用機序
The mechanism of action of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)-phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds share the oxazole ring and exhibit similar biological activities.
2-Methylpropyl acetate: Although structurally different, this compound shares the 2-methylpropyl group and is used in various industrial applications.
Uniqueness
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific oxazole ring structure and the presence of the 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-[2-(2-methylpropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)3-8-10-5-7(13-8)4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
SFDBPQDIHVVTTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC=C(O1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


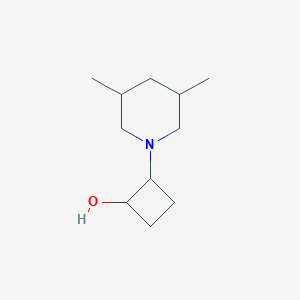
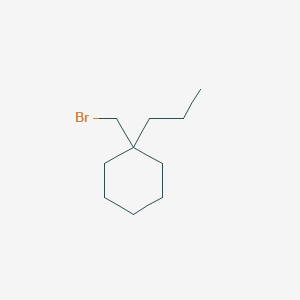
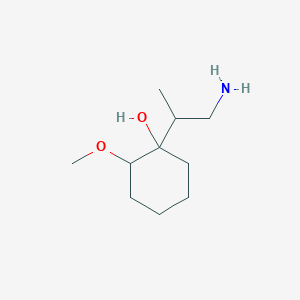
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)


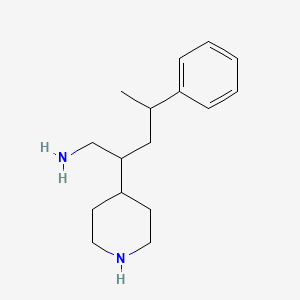
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
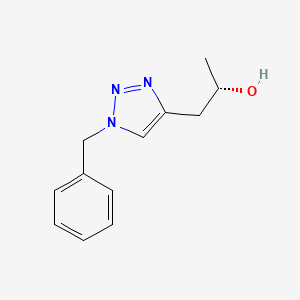

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
